molecular formula C7H4ClF3N4O B2669427 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 561009-04-9

5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B2669427
CAS No.: 561009-04-9
M. Wt: 252.58
InChI Key: UVIJXEWJIYFVBN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the formation of the triazolopyrimidine core followed by the introduction of the chloromethyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring. Subsequent chloromethylation and trifluoromethylation steps are carried out using reagents such as chloromethyl methyl ether and trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted triazolopyrimidines, while oxidation reactions can lead to the formation of N-oxides .

Scientific Research Applications

5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to irreversible inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
  • 5-(Chloromethyl)-2-(difluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
  • 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-6(4H)-one

Uniqueness

5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing groups enhances the compound’s reactivity and potential for forming stable interactions with biological targets .

Properties

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4O/c8-2-3-1-4(16)15-6(12-3)13-5(14-15)7(9,10)11/h1H,2H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIJXEWJIYFVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=C(NN2C1=O)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561009-04-9
Record name 5-(chloromethyl)-2-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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